Fmoc-Arg-OH.HCl (CAS 131669-11-9) is a side-chain unprotected, Fmoc-protected arginine building block specifically engineered for Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) and Liquid-Phase Peptide Synthesis (LPPS). By maintaining the highly basic guanidino group as a hydrochloride salt, this compound breaks the zwitterionic network typical of free amino acids, conferring moderate to high solubility in standard polar aprotic solvents such as DMF and NMP. It serves as a high-atom-economy alternative to heavily protected arginine derivatives, allowing direct coupling in green chemistry workflows while eliminating the substantial mass penalty and downstream cleavage complications associated with bulky side-chain protecting groups [1].
Substituting Fmoc-Arg-OH.HCl with its direct free base analog (Fmoc-Arg-OH) leads to catastrophic coupling failures; upon carboxylate activation, the partially deprotonated free guanidino group initiates a rapid, kinetically favored intramolecular nucleophilic attack, yielding an unreactive six-membered lactam and dimeric byproducts. Conversely, substituting with the industry-standard Fmoc-Arg(Pbf)-OH introduces massive steric bulk that drastically lowers atom economy. Furthermore, during final global deprotection, the Pbf group generates highly reactive sulfonylating carbocations that irreversibly modify sensitive residues like tryptophan and cysteine, necessitating complex scavenger cocktails and severely complicating downstream chromatographic purification [1].
During carboxylate activation, the unprotected guanidino group of arginine can act as a potent nucleophile. Quantitative studies demonstrate that Fmoc-Arg-OH.HCl achieves >99% coupling conversion by maintaining the guanidino group in a protonated, non-nucleophilic state. In stark contrast, the Fmoc-Arg-OH free base undergoes rapid intramolecular cyclization, converting almost entirely into an unreactive Fmoc-Arg-lactam and dimeric species, effectively halting peptide chain elongation [1].
| Evidence Dimension | Coupling Conversion and Lactam Formation |
| Target Compound Data | >99% conversion to desired peptide (no lactam formation) |
| Comparator Or Baseline | Fmoc-Arg-OH free base (rapid conversion to unreactive lactam) |
| Quantified Difference | >99% functional coupling vs. near-total reagent degradation |
| Conditions | Activation with DIC/Oxyma or T3P in DMF/NMP |
Procuring the HCl salt is strictly required to enable side-chain unprotected arginine coupling without losing the reagent to intramolecular degradation.
Standard SPPS utilizes Fmoc-Arg(Pbf)-OH, which requires harsh trifluoroacetic acid (TFA) cleavage conditions. The cleavage of the Pbf group generates highly reactive sulfonylating fragments that attack electron-rich residues (Trp, Tyr, Cys), reducing crude peptide purity. Utilizing Fmoc-Arg-OH.HCl completely bypasses Pbf protection, eliminating these specific carbocation byproducts and reducing the reliance on complex, high-volume scavenger mixtures during the final cleavage step [1].
| Evidence Dimension | Generation of reactive cleavage byproducts |
| Target Compound Data | Zero Pbf-derived sulfonylating fragments |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH (generates reactive Pbf-carbocations requiring scavengers) |
| Quantified Difference | Complete elimination of Pbf-related side reactions |
| Conditions | Global TFA cleavage of synthesized peptide resin |
Buyers synthesizing sensitive, Trp/Cys-rich peptides can drastically reduce downstream chromatographic purification bottlenecks by eliminating Pbf-related impurities.
The transition to Minimal-Protection SPPS (MP-SPPS) using Fmoc-Arg-OH.HCl significantly improves the atom economy of peptide manufacturing. The Pbf protecting group (MW 252 g/mol) adds substantial non-value-adding mass to the arginine building block. By utilizing the HCl salt (MW 432.9 g/mol) instead of Fmoc-Arg(Pbf)-OH (MW 648.8 g/mol), the atom economy of the arginine incorporation step is vastly improved, contributing to a reported 5.3-fold increase in overall process efficiency and a drastic reduction in Process Mass Intensity (PMI) when combined with minimal-rinsing protocols [1].
| Evidence Dimension | Reagent Molecular Weight and Atom Economy |
| Target Compound Data | Fmoc-Arg-OH.HCl (MW 432.9 g/mol) |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH (MW 648.8 g/mol) |
| Quantified Difference | ~33% reduction in raw material mass per mole of arginine incorporated |
| Conditions | Industrial-scale SPPS raw material calculation |
Procuring the unprotected HCl salt directly lowers raw material mass requirements and reduces chemical waste, aligning with industrial green chemistry mandates.
Fmoc-Arg-OH.HCl is the premier choice for MP-SPPS workflows aiming to reduce Process Mass Intensity (PMI). By allowing direct coupling without side-chain protection, it eliminates the need for expensive Pbf-functionalized precursors and reduces the volume of TFA and scavengers required during final cleavage [1].
In sequences where reactive carbocations from Pbf cleavage would cause irreversible alkylation or sulfonylation of Trp, Cys, or Tyr residues, using Fmoc-Arg-OH.HCl prevents these side reactions entirely, significantly improving the yield and purity of the crude peptide and simplifying downstream HPLC purification [2].
For large-scale solution-phase synthesis where intermediate purification is challenging, the use of Fmoc-Arg-OH.HCl ensures >99% coupling conversion without generating massive lipophilic protecting group byproducts that complicate phase separations and crystallizations [3].